molecular formula C21H16ClN3O3S B6520003 N-[3-(1H-1,3-benzodiazol-2-yl)phenyl]-2-(4-chlorobenzenesulfonyl)acetamide CAS No. 895464-14-9

N-[3-(1H-1,3-benzodiazol-2-yl)phenyl]-2-(4-chlorobenzenesulfonyl)acetamide

Katalognummer: B6520003
CAS-Nummer: 895464-14-9
Molekulargewicht: 425.9 g/mol
InChI-Schlüssel: UWIUEPSPAMXZHS-UHFFFAOYSA-N
Achtung: Nur für Forschungszwecke. Nicht für den menschlichen oder tierärztlichen Gebrauch.
Auf Lager
  • Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
  • Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.

Beschreibung

N-[3-(1H-1,3-Benzodiazol-2-yl)phenyl]-2-(4-chlorobenzenesulfonyl)acetamide is a heterocyclic acetamide derivative featuring a benzodiazole core linked to a phenyl ring at position 3 and a 4-chlorobenzenesulfonyl group at the acetamide moiety.

The benzodiazole (benzimidazole) moiety is known for its planar aromatic structure, which facilitates π-π stacking interactions in biological targets.

Eigenschaften

IUPAC Name

N-[3-(1H-benzimidazol-2-yl)phenyl]-2-(4-chlorophenyl)sulfonylacetamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C21H16ClN3O3S/c22-15-8-10-17(11-9-15)29(27,28)13-20(26)23-16-5-3-4-14(12-16)21-24-18-6-1-2-7-19(18)25-21/h1-12H,13H2,(H,23,26)(H,24,25)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

UWIUEPSPAMXZHS-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC=C2C(=C1)NC(=N2)C3=CC(=CC=C3)NC(=O)CS(=O)(=O)C4=CC=C(C=C4)Cl
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C21H16ClN3O3S
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

425.9 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Biologische Aktivität

N-[3-(1H-1,3-benzodiazol-2-yl)phenyl]-2-(4-chlorobenzenesulfonyl)acetamide, a compound characterized by its complex structure, has garnered attention for its potential biological activities. This article explores its pharmacological properties, mechanisms of action, and relevant research findings.

Chemical Structure and Properties

The compound is classified under the benzimidazole derivatives, which are known for their diverse biological activities. Its structure includes a benzimidazole moiety, a phenyl group, and a sulfonamide functional group. The presence of these components contributes to its unique pharmacological profile.

PropertyValue
IUPAC Name This compound
Molecular Formula C20H17ClN4O3S
Molecular Weight 426.89 g/mol
CAS Number 10173-57-6

Anticancer Properties

Recent studies have highlighted the compound's potential as an anticancer agent. It has been shown to inhibit the proliferation of various cancer cell lines, including colorectal cancer cells (SW480 and HCT116). The compound demonstrated significant cytotoxicity with IC50 values of 2 μM and 0.12 μM against these cell lines, respectively .

In vivo studies further supported these findings, where the compound inhibited tumor growth in xenograft models while reducing the expression of proliferation markers such as Ki67 . This suggests that the compound may interfere with cancer cell cycle progression and induce apoptosis.

The mechanism by which this compound exerts its effects appears to involve modulation of key signaling pathways. Research indicates that it may inhibit Wnt-dependent transcriptional activity, a pathway often dysregulated in cancer .

Additionally, the compound's structure allows it to bind effectively to target proteins involved in tumor growth and survival, suggesting a multi-target approach in its anticancer activity.

Other Biological Activities

Apart from its anticancer effects, this compound has been investigated for other biological activities:

Case Studies and Research Findings

Several studies have focused on the synthesis and evaluation of related benzimidazole derivatives. For instance:

  • Study on Anticancer Activity : A recent study reported that a similar benzimidazole derivative inhibited cancer cell proliferation significantly more than standard treatments like 5-FU . This indicates that modifications in chemical structure can lead to enhanced therapeutic effects.
  • Neuroprotective Studies : Research on benzothiazepine analogs demonstrated their ability to regulate intracellular calcium levels effectively, suggesting that similar modifications could enhance the neuroprotective profile of benzimidazole derivatives .

Vergleich Mit ähnlichen Verbindungen

Structural Analogues and Substituent Variations

The target compound shares structural motifs with several acetamide derivatives reported in recent literature. Key analogues include:

Table 1: Structural Comparison of Selected Acetamide Derivatives
Compound Name / ID Core Structure Key Substituents Molecular Weight Notable Features
Target Compound Benzimidazole-phenyl-acetamide 4-Chlorobenzenesulfonyl ~443.9 g/mol Sulfonyl group enhances stability; para-Cl optimizes hydrophobic interactions
2-{4-[4-(1H-1,3-Benzodiazol-2-yl)phenoxymethyl]-1H-1,2,3-triazol-1-yl}-N-[2-(4-bromophenyl)-1,3-thiazol-5-yl]acetamide (9c) Benzimidazole-triazole-thiazole 4-Bromophenyl, triazole-thiazole linker ~612.5 g/mol Bromine increases steric bulk; triazole enhances hydrogen bonding
N-(6-Trifluoromethylbenzothiazole-2-yl)-2-(3,4,5-trimethoxyphenyl)acetamide Benzothiazole-acetamide 3,4,5-Trimethoxyphenyl, CF3 group ~454.4 g/mol Methoxy groups improve solubility; CF3 enhances electron-deficient character
2-(2-{[(4-Chlorophenyl)sulfanyl]methyl}-1H-1,3-benzodiazol-1-yl)-N-methyl-N-phenylacetamide Benzimidazole-sulfanylmethyl 4-Chlorophenylsulfanyl, N-methyl-N-phenyl ~439.9 g/mol Sulfanyl group vs. sulfonyl; methyl-phenyl modifies steric and electronic effects
N-(1,3-Benzodioxol-5-yl)-2-{(2-chlorobenzyl)[(4-chlorophenyl)sulfonyl]amino}acetamide Benzodioxole-sulfonamide-acetamide Dual chloro substituents, sulfonamide linkage ~493.4 g/mol Sulfonamide instead of sulfonyl; benzodioxole introduces oxygen heteroatoms
Key Observations:
  • Electron-Withdrawing Groups: The 4-chlorobenzenesulfonyl group in the target compound distinguishes it from analogues with sulfanyl (e.g., ) or sulfonamide (e.g., ) linkages.
  • Heterocyclic Linkers : Compounds like 9c employ triazole-thiazole linkers, which may increase conformational flexibility compared to the rigid benzodiazole-phenyl backbone of the target compound.
  • Substituent Positioning : The para-chloro substituent in the target compound contrasts with meta/ortho positions in analogues (e.g., ), affecting steric interactions and electronic distribution.
Table 2: Comparative Physicochemical Data
Property Target Compound 9c N-(6-CF3-benzothiazole)-2-(3,4,5-OMe-phenyl)acetamide
Melting Point (°C) Not reported 215–217 182–184
Solubility Low (predicted) Moderate in DMSO High in DMSO
LogP (Calculated) ~3.8 ~4.2 ~2.9
Hydrogen Bond Acceptors 6 9 7
Notes:
  • The target compound’s higher logP (~3.8) compared to the trimethoxyphenyl analogue (~2.9) reflects the hydrophobic influence of the 4-chlorobenzenesulfonyl group.
  • Solubility trends correlate with polar substituents (e.g., methoxy groups in improve aqueous solubility).

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.